N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline
Description
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline is a tertiary amine featuring a furan ring, a branched alkenyl chain, and a para-methoxyaniline moiety. Its molecular formula is C₁₆H₁₉NO₂ (free base), with a molecular weight of 265.33 g/mol (free base) or 293.79 g/mol as the hydrochloride salt . Key physicochemical properties include a calculated Log P (octanol-water partition coefficient) of 3.15, indicating moderate lipophilicity, and a polar surface area of 34.4 Ų, suggesting moderate solubility in polar solvents . The compound’s structure combines electron-rich aromatic systems (furan, methoxyaniline) with a sterically hindered alkenyl chain, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
N-[1-(furan-2-yl)-3-methylbut-3-enyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)11-15(16-5-4-10-19-16)17-13-6-8-14(18-3)9-7-13/h4-10,15,17H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWMCURSMVEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Ester Hydrolysis
The ethylsulfanyl ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields the corresponding carboxylic acid (e.g., using HCl in aqueous THF at reflux).
-
Basic saponification : Produces a carboxylate salt (e.g., NaOH in ethanol/water).
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, THF, reflux, 12h | 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
| Basic saponification | 1M NaOH, EtOH/H₂O, 60°C, 6h | Sodium salt of the carboxylic acid |
Oxidation of Ethylsulfanyl Group
The ethylsulfanyl (–S–C₂H₅) moiety is susceptible to oxidation:
-
Sulfoxide formation : Achieved with H₂O₂ in acetic acid (0–5°C, 2h).
-
Sulfone formation : Requires stronger oxidants like mCPBA (methanol, RT, 4h).
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | AcOH, 0–5°C, 2h | 2-(Ethylsulfinyl)ethyl derivative |
| mCPBA | MeOH, RT, 4h | 2-(Ethylsulfonyl)ethyl derivative |
Cycloaddition Reactions
The hexahydroquinoline core participates in [4+2] cycloadditions. For example, thermal cycloaddition with ketene acetals forms bicyclic lactones (e.g., 70°C, toluene, 8h) .
| Dienophile | Conditions | Product |
|---|---|---|
| Ketene dimethyl acetal | Toluene, 70°C, 8h | Bicyclic lactone fused to quinoline |
Nucleophilic Substitution
The ethylsulfanyl group undergoes nucleophilic displacement:
-
Thiol exchange : Reacts with aliphatic amines (e.g., morpholine, DMF, 80°C, 12h).
| Nucleophile | Conditions | Product |
|---|---|---|
| Morpholine | DMF, 80°C, 12h | 2-(Morpholin-4-yl)ethyl derivative |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of compounds with furan and aniline moieties in anticancer therapy. For instance, derivatives of benzo[b]furan have shown significant antiproliferative activity against various cancer cell lines. The incorporation of the furan ring enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes .
Case Study:
A study demonstrated that a benzo[b]furan derivative exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 0.01 µM against multiple cancer cell lines. This compound's effectiveness was attributed to its selective interaction with tubulin, disrupting microtubule dynamics necessary for cancer cell proliferation .
Antimicrobial Activity
Compounds similar to N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline have been evaluated for their antimicrobial properties. The presence of the furan ring is often associated with enhanced activity against various pathogens, including bacteria and fungi. Research indicates that such compounds can serve as lead structures for developing new antimicrobial agents .
Plant Growth Regulators
The compound has potential as a plant growth regulator (PGR). Its structural components may influence plant growth and development, making it suitable for formulations aimed at enhancing crop yield and stress resistance .
Example:
Research into similar compounds has shown that they can effectively modulate plant hormone levels, promoting root growth and improving nutrient uptake under stress conditions.
Pesticidal Activity
The synthesis of derivatives based on the furan structure has led to the development of novel pesticides. These compounds can exhibit insecticidal properties, offering alternatives to conventional pesticides that are often harmful to beneficial insects and the environment .
Polymer Chemistry
This compound can be utilized in polymer chemistry as a monomer or additive in the synthesis of conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Research Insight:
Studies have shown that incorporating furan-based compounds into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for advanced electronic applications.
Summary Table of Applications
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | GI50 < 0.01 µM in multiple cancer cell lines |
| Antimicrobial activity | Effective against various pathogens | |
| Agricultural Science | Plant growth regulators | Modulates hormone levels for improved growth |
| Pesticidal activity | Novel insecticides with reduced environmental impact | |
| Material Science | Conducting polymers | Enhanced conductivity and stability in electronic applications |
Mechanism of Action
The mechanism by which N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Alkenyl Chains or Aromatic Substituents
N-(2-methylbut-3-en-1-yl)-N-(4-nitrobenzenesulfonyl)-2-methoxyaniline (S1)
- Molecular Formula : C₁₈H₂₀N₂O₅S
- Key Features : Contains a 4-nitrobenzenesulfonyl group instead of a furan ring, with a methoxyaniline substituent at the ortho position.
(E)-N-[1-(2-bromophenyl)ethylidene]-4-methoxyaniline (73g)
- Molecular Formula: C₁₅H₁₄BrNO
- Key Features : A bromophenyl group and ethylidene linkage replace the furan and alkenyl chain.
- Comparison :
Heterocyclic Analogues with Antifungal or Antitubercular Activity
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Molecular Formula : C₁₄H₁₆N₄O₃
- Key Features : A triazine heterocycle and vinyl linker replace the furan and alkenyl chain.
- Biological Activity : Antifungal activity against C. albicans due to hydrogen bonding via the triazine’s nitrogen atoms .
- The target compound’s furan may offer different hydrogen-bonding interactions, altering biological target specificity .
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
- Molecular Formula : C₁₉H₁₅Cl₂N₂O
- Key Features: A pyridinone core with chlorophenyl substituents.
- Biological Activity : Antifungal activity via aromatic stacking and halogen bonding .
1-(Furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)methanamine Derivatives (e.g., Fb, Fe)
- Key Features : Thiadiazole ring linked to furan via a methylene group.
- Biological Activity: Antitubercular activity (MIC = 3.1 µg/mL against M. tuberculosis) via hydrogen bonding with Tyr158 and Met103 in enoyl-ACP reductase .
- Comparison :
Biological Activity
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17NO2
- Molecular Weight : 257.33 g/mol
- CAS Number : 173416-01-8
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.
- Neurotransmitter Modulation : Studies suggest that compounds with similar furan and aniline structures can influence neurotransmitter levels, particularly serotonin and acetylcholine, which are crucial for cognitive functions and mood regulation .
- Anti-inflammatory Activity : The presence of the furan ring in the structure may contribute to anti-inflammatory properties, as seen in other furan-containing compounds that inhibit pro-inflammatory cytokines .
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. Antioxidants are vital in preventing oxidative stress-related damage in cells.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death .
Study 1: Neuroprotective Effects
In a study involving animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests a protective effect against neurodegenerative diseases .
Study 2: Anti-cancer Activity
Another study assessed the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C15H17NO2 | 12.5 | Induces apoptosis via ROS generation |
| 7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazine | C16H16ClN3O2 | 10.0 | AMPA receptor modulation |
| Coumarin Derivatives | Varies | 15.0 | Antioxidant and anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions involving 4-methoxyaniline derivatives. For example:
- Step 1 : Functionalize the furan moiety (e.g., via alkylation or Michael addition) to introduce the 3-methylbut-3-en-1-yl group.
- Step 2 : Couple the furan-alkyl intermediate with 4-methoxyaniline using Pd-catalyzed cross-coupling or acid-mediated condensation.
- Key Validation : Confirm regioselectivity using H/C NMR and monitor reaction progress via TLC or LC-MS. Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
Q. How can researchers characterize the compound’s physicochemical properties?
- Methodological Answer :
- Experimental Characterization :
- NMR : Assign peaks using H (aromatic protons: δ 6.5–7.5 ppm; methoxy: δ ~3.7 ppm) and C (furan carbons: δ ~110–150 ppm) spectra .
- HRMS : Validate molecular mass (exact mass: 243.1259) to confirm purity .
- Computational Predictions :
- LogD/pKa : Use software like MarvinSketch to predict LogD (pH 7.4: ~3.15) and acid pKa (~19.55). Compare with experimental HPLC-derived LogD values to assess accuracy .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known furan/aryl amine interactions (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, as seen in structurally related furan derivatives ).
- Docking Workflow :
Protein Preparation : Retrieve the target’s crystal structure (PDB ID) and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformers of the compound, accounting for the methoxy group’s electron-donating effects.
Binding Analysis : Use AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Tyr158/Met103 residues, π-π stacking with furan rings) .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or isothermal titration calorimetry (ITC).
Q. How should researchers address discrepancies between computational and experimental LogD/pKa values?
- Methodological Answer :
- Root-Cause Analysis :
- LogD : Discrepancies may arise from pH-dependent solubility (e.g., aggregation at pH 5.5 vs. 7.4). Validate via shake-flask experiments using octanol/water partitioning .
- pKa : Computational models may underestimate resonance stabilization of the methoxy group. Use potentiometric titration to measure experimental pKa .
- Mitigation : Refine computational parameters (e.g., solvent models, partial charge assignments) using experimental data as benchmarks.
Q. What strategies can elucidate the compound’s metabolic stability in pharmacological studies?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The furan ring may undergo CYP450-mediated oxidation, requiring structural modification (e.g., methyl group addition) to enhance stability .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or demethylated metabolites.
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Contextual Factors : Reactivity may vary with solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd(OAc)₂ vs. CuI). For example, reports high yields (>75%) in polar aprotic solvents, while notes side reactions in non-polar media.
- Resolution : Perform controlled screening of solvents/catalysts and analyze intermediates via F NMR (if fluorinated analogs are used) or IR spectroscopy to track functional group transformations .
Structural-Activity Relationship (SAR) Considerations
Q. What structural modifications could enhance this compound’s bioactivity?
- Methodological Answer :
- Functional Group Engineering :
- Furan Ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions with hydrophobic enzyme pockets.
- Methoxy Group : Replace with bulkier substituents (e.g., ethoxy, isopropoxy) to sterically hinder metabolic demethylation .
- Synthetic Validation : Use Suzuki-Miyaura coupling to attach modified aryl groups and assess bioactivity via MIC assays against M. tuberculosis H37Rv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
